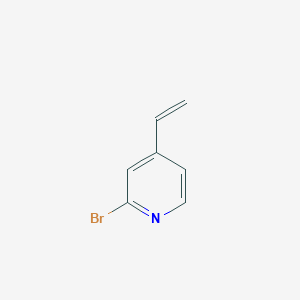

2-Bromo-4-vinylpyridine

Übersicht

Beschreibung

2-Bromo-4-vinylpyridine is a chemical compound that is part of the broader class of pyridines, which are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of a bromine atom and a vinyl group on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex pyridine derivatives and polymers.

Synthesis Analysis

The synthesis of 2-Bromo-4-vinylpyridine derivatives can be achieved through various methods. One approach involves the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate to afford vinyl-substituted polypyridyl ligands . Another method includes the use of 2-bromo-6-isocyanopyridine, which has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Additionally, the 'halogen dance' reaction of 2-bromopyridine with LDA and I2 has been utilized to synthesize 2-bromo-4-iodopyridine, which can be further converted to various 2,4-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-vinylpyridine and its derivatives can be complex. For instance, the crystal structure of 2-bromo-4-hydroxypyridine exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, with hydrogen bonding and halogen bonds contributing to the stabilization of the structure . This structural versatility is indicative of the potential for 2-Bromo-4-vinylpyridine to form various tautomeric forms and engage in different types of intermolecular interactions.

Chemical Reactions Analysis

2-Bromo-4-vinylpyridine can undergo a range of chemical reactions. The addition of bromine to vinyl derivatives of pyridines has been studied, revealing that the structure and position of the vinyl group significantly influence the reaction outcome . The interaction of 4-vinylpyridine with molecular bromine can lead to the formation of brominated poly-4-vinylpyridine oligomers with an ionene structure . Furthermore, the self-condensation of 4-bromopyridine can produce a water-soluble, conjugated polymer, poly(4-bromopyridine), with a complex structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-vinylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, membranes prepared from bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 4-vinylpyridine exhibit higher ion exchange capacity, lower water uptake, and better thermal stabilities than those prepared from pyridine . The spectral and magnetic properties of bromo transition metal complexes of aminopyridines have also been investigated, providing insights into the metal environment in these compounds .

Wissenschaftliche Forschungsanwendungen

1. Electrochemical Applications

- Application Summary: 2-Bromo-4-vinylpyridine is used in the synthesis of Polyvinylpyridine (PVPy), a linearly structured polymer-containing aromatic heterocyclic compound. PVPy has been extensively applied in electrode organization for electrochemical applications .

- Methods of Application: PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .

- Results or Outcomes: The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .

2. Solar Cell Applications

- Application Summary: 2-Bromo-4-vinylpyridine is used in the synthesis of star poly(4-vinylpyridine)s, which are used as efficient polymer electrolytes for dye sensitized solar cells (DSSC) .

- Methods of Application: The synthesis of six- and twelve-arm star poly(4-vinylpyridine)s is achieved through the synthesis of novel dendritic ATRP initiators .

- Results or Outcomes: The increment in the conductivity of doped STAR-P1 was very significant and reached 2.415 mS/m from 0.0066 mS/m of dopant salt. The current-voltage characteristics of these doped polymer electrolytes measured under simulated sun light with AM 1.5 at 40 mW/cm^2 yielded energy conversion efficiency (η) of 5.13% and 1.90% for STAR-P1 and STAR-P2 respectively .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAOVNXYYOWZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591460 | |

| Record name | 2-Bromo-4-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-vinylpyridine | |

CAS RN |

697300-78-0 | |

| Record name | 2-Bromo-4-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.